molecular formula C33H38N8O5 B12377396 N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide

Cat. No.: B12377396
M. Wt: 626.7 g/mol
InChI Key: ROJGUOQTMJJWMJ-UHFFFAOYSA-N
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Description

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide involves multiple steps. The process typically starts with the preparation of the core pyrimido[4,5-d]pyrimidine structure, followed by the introduction of the 3,5-dimethoxyphenyl group and the prop-2-enoylpiperazin-1-yl group. The final step involves the coupling of the amino group with the prop-2-enamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst, and maintaining the reaction temperature and time to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C33H38N8O5

Molecular Weight

626.7 g/mol

IUPAC Name

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C33H38N8O5/c1-5-29(42)35-27-10-7-8-11-28(27)36-32-34-21-23-22-41(24-18-25(45-3)20-26(19-24)46-4)33(44)40(31(23)37-32)13-9-12-38-14-16-39(17-15-38)30(43)6-2/h5-8,10-11,18-21H,1-2,9,12-17,22H2,3-4H3,(H,35,42)(H,34,36,37)

InChI Key

ROJGUOQTMJJWMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCCN4CCN(CC4)C(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC

Origin of Product

United States

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